![molecular formula C7H6N2O2S2 B13131946 2-(Methylsulfonyl)thiazolo[4,5-b]pyridine CAS No. 99158-62-0](/img/structure/B13131946.png)
2-(Methylsulfonyl)thiazolo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylsulfonyl)thiazolo[4,5-b]pyridine is a heterocyclic compound that combines the structural motifs of thiazole and pyridine. This fusion of two bioactive heterocyclic moieties makes it a compound of significant interest in medicinal chemistry due to its potential pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method starts with the reaction of ortho-amino (diisopropyldithiocarbamato) pyridine with carboxylic acid and phosphorus oxychloride . Another approach involves the annulation of pyridine derivatives with thiazole heterocycles .
Industrial Production Methods
Industrial production methods for 2-(Methylsulfonyl)thiazolo[4,5-b]pyridine are not extensively documented in the literature. the general principles of heterocyclic synthesis, including the use of high-throughput screening and optimization of reaction conditions, are likely applied to scale up the production .
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfonyl)thiazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the thiazolo[4,5-b]pyridine scaffold .
Scientific Research Applications
2-(Methylsulfonyl)thiazolo[4,5-b]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and anti-inflammatory activities.
Industry: The compound is used in the development of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Methylsulfonyl)thiazolo[4,5-b]pyridine involves its interaction with various molecular targets and pathways. It acts as an inhibitor of specific enzymes and receptors, leading to its observed biological activities. For example, some derivatives have been reported to inhibit histamine H3 receptors and PI3kα, contributing to their pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Methylsulfonyl)thiazolo[4,5-b]pyridine include other thiazolo[4,5-b]pyridine derivatives and thiazolo[5,4-c]pyridines . These compounds share the fused thiazole-pyridine scaffold but differ in their substituents and specific biological activities.
Uniqueness
The uniqueness of this compound lies in its combination of the methylsulfonyl group with the thiazolo[4,5-b]pyridine scaffold, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
99158-62-0 |
|---|---|
Molecular Formula |
C7H6N2O2S2 |
Molecular Weight |
214.3 g/mol |
IUPAC Name |
2-methylsulfonyl-[1,3]thiazolo[4,5-b]pyridine |
InChI |
InChI=1S/C7H6N2O2S2/c1-13(10,11)7-9-6-5(12-7)3-2-4-8-6/h2-4H,1H3 |
InChI Key |
CDLIDUVNYAEIJB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC2=C(S1)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



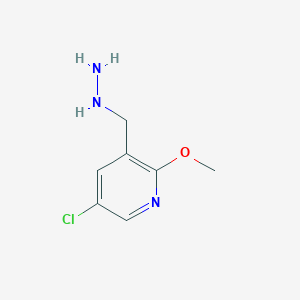
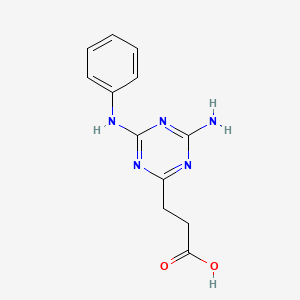
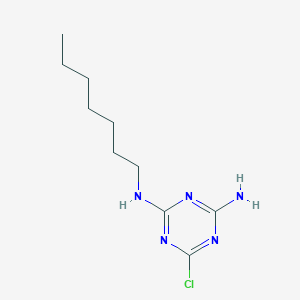

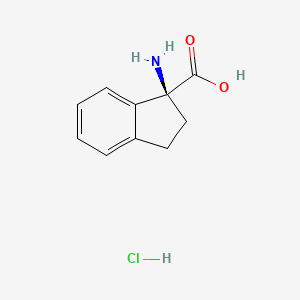
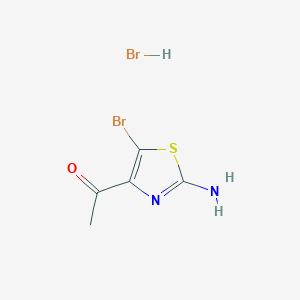
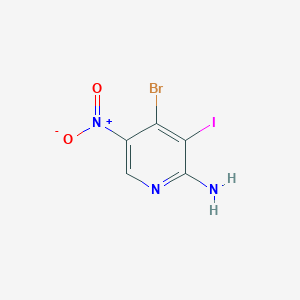

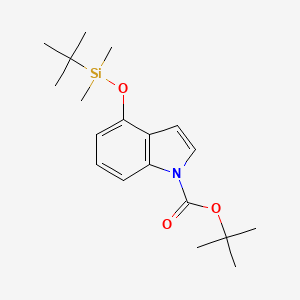
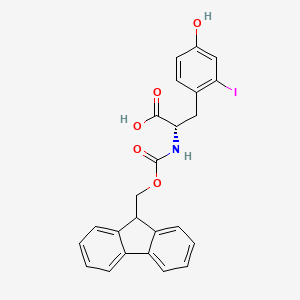
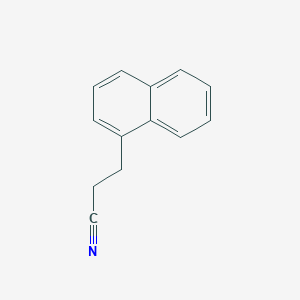

![6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B13131950.png)
